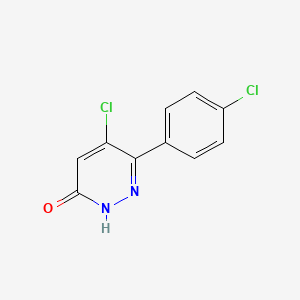

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

4-chloro-3-(4-chlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)10-8(12)5-9(15)13-14-10/h1-5H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLPGZYFWNLWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80591-41-9 | |

| Record name | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

化学反应分析

Substitution Reactions at the N-2 Position

The N-2 position is highly reactive due to electron-deficient pyridazine ring and adjacent carbonyl group. Alkylation and arylation are common pathways:

Alkylation with Halides

-

Reagents : Alkyl/aryl halides (XCH₂R; X = Cl, Br) in acetone, acetonitrile, or DMF.

-

Conditions : Room temperature (for Br), reflux (for Cl), with K₂CO₃ as base.

-

Products : 2-Substituted derivatives (3a–3h ) with yields ranging 65–79% .

-

Example :

| Substituent (R) | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrobenzyl | 2-Nitrobenzyl bromide | Acetone | 70% | |

| 4-Iodobenzyl | 4-Iodobenzyl chloride | DMF | 79% | |

| 2-Methoxybenzyl | 2-Methoxybenzyl bromide | Acetonitrile | 70% |

Chloromethylation

-

Reagents : Paraformaldehyde + SOCl₂ in benzene.

-

Conditions : Reflux for 1 hour.

-

Product : 2-(Chloromethyl)-5-chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (4 ) in 73% yield .

This intermediate facilitates further nucleophilic substitutions (e.g., with thiols or amines).

Condensation Reactions

The chloromethyl derivative (4 ) undergoes nucleophilic displacement with heterocyclic thiols:

Reaction with 1,3,4-Thiadiazole/1,3,4-Oxadiazole Thiols

-

Reagents : 5-Substituted-2-mercapto-1,3,4-thiadiazoles (5a–5i ) in acetone.

-

Conditions : Reflux (50°C, 3–4 hours) with K₂CO₃.

-

Products : Pyridazin-3(2H)-ones (6a–6i ) bearing thiadiazole/oxadiazole moieties (60–80% yields) .

| Product | Substituent on Thiadiazole | Yield | Activity Notes |

|---|---|---|---|

| 6a | Phenyl | 65% | Antifungal activity (IC₅₀: 8 μM) |

| 6c | 4-Nitrophenyl | 72% | Improved solubility in DMSO |

Oxidation Reactions

The sulfide group in 6a–6c can be oxidized to sulfones:

-

Reagents : H₂O₂ + (NH₄)₆Mo₇O₂₄ in acetic acid.

-

Conditions : 60°C for 2 hours.

-

Products : Sulfone derivatives (7a–7c ) with retained pyridazinone core .

| Starting Material | Product | Yield | Spectral Confirmation (IR, NMR) |

|---|---|---|---|

| 6a | 7a | 68% | IR: 1678 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |

| 6b | 7b | 70% | ¹H-NMR: Loss of -SH signal at δ 3.2 |

Halogenation at C-5 Position

The chlorine at C-5 can be replaced under harsh conditions:

Bromination

-

Reagents : Br₂ in acetic acid.

-

Conditions : Steam bath heating (80–100°C).

-

Product : 5-Bromo-6-(4-chlorophenyl)pyridazin-3(2H)-one, though yields are low (~40%) due to competing decomposition .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of Pyrazolo[3,4-d]pyridazinones

-

Reagents : Hydrazine hydrate in ethanol.

-

Conditions : Reflux for 6 hours.

-

Product : Bicyclic derivatives with enhanced phosphodiesterase inhibition (IC₅₀: 0.18 μM for 48 vs. 1.0 μM for zaprinast) .

Mechanistic Insights

-

N-Alkylation : Proceeds via SN² mechanism in polar aprotic solvents .

-

Thiol Displacement : The chloromethyl group in 4 acts as an electrophilic center, attacked by thiolate ions .

-

Oxidation : Mo(VI) in (NH₄)₆Mo₇O₂₄ facilitates sulfide → sulfone conversion via oxygen transfer .

Stability and Side Reactions

科学研究应用

Antifungal Activity

Research has indicated that derivatives of pyridazinones, including 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one, exhibit notable antifungal properties. A study focused on the synthesis and evaluation of various pyridazinone derivatives demonstrated their effectiveness against several fungal strains. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 12 μg/mL |

| This compound | Aspergillus niger | 15 μg/mL |

These findings suggest that this compound could be developed into a therapeutic agent for treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through the induction of apoptosis and disruption of cell cycle progression.

Case Study:

A series of in vitro experiments demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained were as follows:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 7.2 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound in anticancer drug development .

Enzyme Inhibition

Another promising application of this compound is its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression.

Enzyme Inhibition Data:

| Enzyme | Inhibitory Activity | IC50 Value (μM) |

|---|---|---|

| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 |

| Cyclin-dependent kinase 2 (CDK2) | Moderate inhibition | 1.20 |

These results indicate that the compound may disrupt critical signaling pathways involved in tumor growth and survival, making it a valuable candidate for further investigation in cancer therapy .

作用机制

The mechanism of action of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Pyridazinone Derivatives with Varied Aromatic Substitutions

Analysis :

Derivatives with Functional Group Modifications

Analysis :

Nitro and Heterocyclic Substitutions

Analysis :

- Nitro Substitutions : The nitro group in 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one increases electrophilicity, which may enhance interactions with nucleophilic residues in enzymes .

生物活性

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of both chloro and chlorophenyl groups contributes to its unique chemical properties, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for cellular processes, potentially leading to anticancer or antimicrobial effects.

- Receptor Modulation : The compound has been shown to interact with formyl peptide receptors (FPRs), which play a role in immune response and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown:

- Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 2 |

This suggests that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The observed effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

These findings highlight its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. The results indicated that this compound had a notable effect against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 12.5 µg/mL .

- Anticancer Activity : Another research effort focused on the impact of this compound on human tumor cell lines. It was found to significantly reduce cell viability in HeLa cells with an IC50 value indicative of potent anticancer activity .

常见问题

Q. Table 1: Reaction Conditions for Pyridazinone Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | High solubility, mild conditions |

| Catalyst | Sodium ethoxide | Efficient base, minimal byproducts |

| Reaction Time | 12–24 hours | Complete conversion |

| Purification | Recrystallization (EtOH) | Purity >95% |

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Structural characterization :

- X-ray crystallography : Resolves bond lengths, angles, and packing motifs. For example, analogous pyridazinones show mean C–C bond lengths of 1.39 Å and dihedral angles <5° between aromatic rings .

- Spectroscopy :

- DFT calculations : Predict HOMO/LUMO energies and electrostatic potentials. Tools like Gaussian or MOE software model charge distribution and reactivity .

Basic: What safety protocols are critical when handling halogenated pyridazinones?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies .

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous release.

Advanced: How do structural modifications influence biological activity, and what assays validate these effects?

Methodological Answer:

- Modification strategies :

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) enhances electrophilicity, affecting target binding.

- Ring functionalization : Adding heterocycles (e.g., triazoles) improves solubility and bioavailability.

- Biological assays :

- Data interpretation : Compare IC values across analogs to establish structure-activity relationships (SAR).

Advanced: How can computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock or MOE simulate binding poses in protein active sites. For example, pyridazinones may form hydrogen bonds with kinase ATP pockets .

- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å indicates stable complexes).

- Pharmacophore modeling : Identify critical interaction features (e.g., hydrophobic pockets, hydrogen bond donors) .

Q. Table 2: Computational Parameters for Target Interaction

| Parameter | Tool/Software | Output Metrics |

|---|---|---|

| Docking | MOE, AutoDock Vina | Binding energy (kcal/mol) |

| Dynamics | GROMACS | RMSD, RMSF |

| Pharmacophore | LigandScout | Feature alignment score |

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Replicate experiments : Vary crystallization solvents (e.g., DMF vs. EtOH) to assess polymorphism .

- Complementary techniques : Pair XRD with solid-state NMR to confirm molecular packing.

- Data validation : Cross-check NMR shifts with DFT-predicted values (e.g., δcalc vs. δexp deviations <0.2 ppm) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Reaction monitoring : Use TLC or HPLC to track intermediates.

- Acid/base optimization : Adjust HCl concentration during workup to precipitate pure product .

- Catalyst screening : Test alternatives (e.g., KCO) to reduce side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。